2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C13H18N2 This compound is characterized by the presence of a phenyl ring substituted with an acetonitrile group and an amino group attached to a 2-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
- 2-{4-[(2-Ethylbutyl)amino]phenyl}acetonitrile
- 2-{4-[(2-Methylpentyl)amino]phenyl}acetonitrile
Uniqueness
2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The presence of the 2-methylbutyl group may confer distinct steric and electronic properties, making it different from other similar compounds.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[4-(2-methylbutylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-11(2)10-15-13-6-4-12(5-7-13)8-9-14/h4-7,11,15H,3,8,10H2,1-2H3 |
InChI Key |
XGIUKWFFMJPUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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